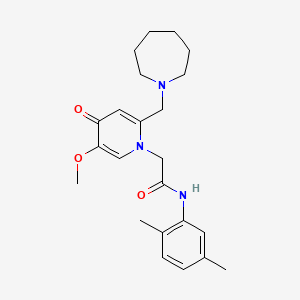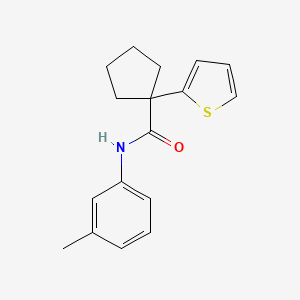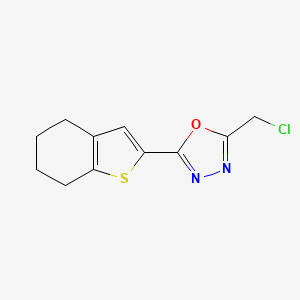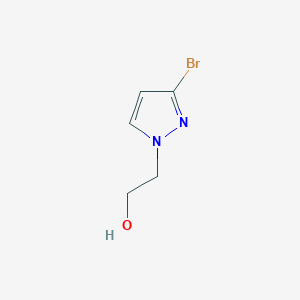
N-(4-acetamido-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetamido-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C23H19N5O4S2 and its molecular weight is 493.56. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetamido-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetamido-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Approaches and Chemical Reactions
Several studies explore the synthesis of complex naphthalene derivatives and their reactions under various conditions. For example, research by Aleksandrov and El’chaninov (2017) involved synthesizing N-(1-Naphthyl)furan-2-carboxamide and its subsequent reactions to produce derivatives with potential for further chemical and biological applications (Aleksandrov & El’chaninov, 2017). Such synthetic pathways are crucial for developing new compounds with tailored properties for specific applications.
Anticancer Potential
Compounds containing naphthalene structures have been evaluated for their anticancer activities. Salahuddin et al. (2014) synthesized derivatives involving naphthalene and evaluated them for in vitro anticancer activities, identifying some compounds with significant activity against breast cancer cell lines (Salahuddin et al., 2014). This research highlights the potential of naphthalene derivatives in developing new anticancer agents.
Photocleaving Activities and DNA Interactions
Li, Yang, and Qian (2005) designed and synthesized thio-heterocyclic fused naphthalene carboxamides, evaluating them as antitumor and DNA photocleaving agents. Their study found differences in DNA intercalation and photocleaving efficiency based on the structural variations of the compounds, underscoring the importance of chemical structure in determining biological activity (Li, Yang, & Qian, 2005).
Structural and Electronic Properties
Research on core-substituted naphthalene diimides by Thalacker, Röger, and Würthner (2006) explored the synthesis, optical, and redox properties of these compounds. Their work provides insights into how structural modifications can significantly alter the electronic and optical characteristics of naphthalene derivatives, which is vital for applications in materials science and organic electronics (Thalacker, Röger, & Würthner, 2006).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-naphthylamine with ethyl 2-bromoacetate to form the intermediate, which is then reacted with thiourea to form the thioamide. The thioamide is then reacted with 2-thiophenecarboxylic acid to form the final product.", "Starting Materials": [ "2-naphthylamine", "ethyl 2-bromoacetate", "thiourea", "2-thiophenecarboxylic acid" ], "Reaction": [ "Step 1: Condensation of 2-naphthylamine with ethyl 2-bromoacetate in the presence of a base to form the intermediate.", "Step 2: Reaction of the intermediate with thiourea in the presence of a base to form the thioamide.", "Step 3: Reaction of the thioamide with 2-thiophenecarboxylic acid in the presence of a coupling agent to form the final product." ] } | |
Número CAS |
872608-89-4 |
Nombre del producto |
N-(4-acetamido-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide |
Fórmula molecular |
C23H19N5O4S2 |
Peso molecular |
493.56 |
Nombre IUPAC |
N-[4-acetamido-2-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C23H19N5O4S2/c1-13(29)24-20-19(26-21(31)17-10-5-11-33-17)22(32)28-23(27-20)34-12-18(30)25-16-9-4-7-14-6-2-3-8-15(14)16/h2-11H,12H2,1H3,(H,25,30)(H,26,31)(H2,24,27,28,29,32) |
Clave InChI |
CLIUPYMJTXPVTE-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C(=O)NC(=N1)SCC(=O)NC2=CC=CC3=CC=CC=C32)NC(=O)C4=CC=CS4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methyl-2-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-(pyridin-3-yl)-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)butanoic acid](/img/structure/B2813688.png)
![5-(4-Chlorophenyl)-3-{[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]sulfanyl}-[1,2,4]triazolo[3,4-b][1,3]thiazole](/img/structure/B2813691.png)

![1-[2-(Oxiran-2-yl)ethyl]cyclobutan-1-ol](/img/structure/B2813694.png)
![5-(2-(4-chlorophenyl)-2-oxoethyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2813700.png)

![methyl (4-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)phenyl)carbamate](/img/structure/B2813704.png)





![[(1R,2R)-2-Methoxycyclobutyl]methanesulfonyl chloride](/img/structure/B2813710.png)
